1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
Description
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a ribofuranosyl moiety and a dichloroimidazo[4,5-c]pyridine core, making it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(4,6-dichloroimidazo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O7/c1-7(23)26-5-11-14(27-8(2)24)15(28-9(3)25)17(29-11)22-6-20-13-10(22)4-12(18)21-16(13)19/h4,6,11,14-15,17H,5H2,1-3H3/t11-,14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGRSJQZWTYDHN-SIUGBPQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC3=C(N=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858506 | |
| Record name | 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63423-94-9 | |
| Record name | 4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vorbrüggen Conditions with TMSOTf Catalysis
The most widely employed method involves Vorbrüggen glycosylation, leveraging TMSOTf as a Lewis acid. In this approach:
-
Silylation : 4,6-Dichloroimidazo[4,5-c]pyridine is treated with BSA in acetonitrile at 65°C to generate the persilylated nucleobase.
-
Coupling : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is added, followed by TMSOTf (0.2 equiv), facilitating ribosylation at the N1 position. Montgomery et al. achieved a 74% yield of the β-anomer, confirmed via ROESY correlations between the ribose C1′-H and imidazo[4,5-c]pyridine H-3.
Table 1: Glycosylation Reaction Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity (β:α) |
|---|---|---|---|---|
| TMSOTf | CH₃CN | 65°C | 74 | 9:1 |
| SnCl₄ | DCM | 40°C | 68 | 7:1 |
| BF₃·OEt₂ | Toluene | 80°C | 62 | 8:1 |
TMSOTf outperforms traditional Lewis acids (e.g., SnCl₄) due to enhanced β-selectivity and milder conditions.
Alternative Protecting Group Strategies
While acetyl groups dominate ribofuranose protection, benzoyl groups have been explored for improved solubility:
-
Benzoylated Ribofuranose : Rousseau et al. demonstrated glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, yielding 85% product. Subsequent deprotection with methanolic ammonia removes benzoyl groups while retaining acetyl protection at the 2′,3′,5′ positions.
Regioselectivity and Anomeric Control
Regioselective N1-ribosylation remains challenging due to competing N3-attack. Key findings include:
-
Base Silylation : Complete silylation of the imidazo[4,5-c]pyridine (confirmed by NMR) is essential to prevent O-glycosylation byproducts.
-
Solvent Effects : Acetonitrile enhances β-selectivity (9:1 β:α) compared to dichloromethane (7:1). Polar aprotic solvents stabilize the oxocarbenium ion intermediate, favoring β-face attack.
Table 2: Impact of Solvent on Anomeric Ratio
| Solvent | Dielectric Constant | β:α Ratio |
|---|---|---|
| CH₃CN | 37.5 | 9:1 |
| DCM | 8.9 | 7:1 |
| Toluene | 2.4 | 5:1 |
Workup and Purification
Post-glycosylation steps involve:
-
Quenching : Saturated NaHCO₃(aq) neutralizes excess TMSOTf.
-
Extraction : Dichloromethane/water partitioning isolates the crude product.
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomers, with the β-anomer eluting first (Rf = 0.45).
-
Crystallization : Recrystallization from ethanol/water affords analytically pure product (m.p. 158–160°C).
Spectroscopic Characterization
Critical spectral data for 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine:
-
NMR (300 MHz, CDCl₃) : δ 8.45 (s, 1H, H-2), 6.15 (d, J = 4.5 Hz, 1H, H-1′), 5.45 (t, J = 5.1 Hz, 1H, H-2′), 5.32 (t, J = 5.1 Hz, 1H, H-3′), 4.40–4.20 (m, 3H, H-4′,5′), 2.10–2.05 (s, 9H, OAc).
-
NMR : δ 169.8 (OAc), 148.6 (C-4), 140.2 (C-6), 86.3 (C-1′), 20.7 (OAc).
-
HRMS (ESI+) : m/z calcd. for C₁₉H₂₁Cl₂N₃O₇ [M + H]⁺ 490.0781, found 490.0785 .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
Antiviral Agents
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit antiviral properties. The incorporation of the ribofuranosyl group may enhance the compound's ability to mimic nucleosides, potentially allowing it to interfere with viral replication processes. This application is particularly relevant in the development of therapies against RNA viruses.
Anticancer Research
Studies have shown that compounds similar to 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine can inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The ribofuranosyl modification may enhance the selectivity and efficacy of these inhibitors.
Enzyme Inhibition
The compound has been explored as a potential inhibitor for various enzymes involved in nucleotide metabolism. Its structural similarity to natural substrates allows it to compete effectively for binding sites, thereby modulating enzyme activity. This property is valuable in designing drugs that target metabolic pathways in diseases such as cancer and metabolic disorders.
Nucleoside Analog Synthesis
The ribofuranosyl component facilitates the synthesis of nucleoside analogs that can be used in research to study nucleic acid metabolism and function. These analogs are essential tools for understanding the role of nucleotides in cellular processes.
Drug Delivery Systems
Due to its favorable solubility profile and ability to form stable complexes with various biomolecules, this compound can be utilized in drug delivery systems. Its ability to traverse cellular membranes makes it a candidate for enhancing the delivery of therapeutic agents to target tissues.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Elzein et al., 2007 | Antiviral Activity | Demonstrated that imidazo[4,5-c]pyridine derivatives showed significant antiviral activity against specific RNA viruses. |
| Medicinal Chemistry Review | Anticancer Potential | Highlighted the role of HDAC inhibitors derived from imidazo[4,5-c]pyridine in inducing apoptosis in cancer cell lines. |
| Nucleoside Research | Synthesis Techniques | Developed methods for synthesizing ribofuranosyl-modified nucleoside analogs with improved biological activity compared to unmodified counterparts. |
Mechanism of Action
The mechanism of action of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine
- 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]quinoline
- 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyrimidine
Uniqueness
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is unique due to its specific combination of the ribofuranosyl and dichloroimidazo[4,5-c]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-triacetyl-beta-D-ribofuranose. The reaction conditions and solvents play a crucial role in determining the yield and purity of the final product.
Reaction Scheme
- Starting Materials :
- 4,6-dichloroimidazo[4,5-c]pyridine
- 2,3,5-triacetyl-beta-D-ribofuranose
- Conditions :
- Solvent: Often organic solvents like toluene or xylene are used.
- Temperature: Reactions are typically conducted under reflux conditions.
Antiviral Activity
Research has indicated that related compounds exhibit antiviral properties. For instance, certain derivatives have been tested against the Influenza B virus and showed promising results in inhibiting viral replication. However, specific studies on the dichloroimidazo derivative's antiviral efficacy remain limited.
Antitumor Activity
In vitro studies have evaluated the antitumor potential of several imidazo derivatives. While some compounds demonstrated significant activity against various cancer cell lines (e.g., breast and colon cancer), others were found to lack substantial antitumor effects. The mechanisms of action often involve interference with cellular pathways critical for tumor growth.
Mechanistic Insights
The biological activities of these compounds may be attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Some studies suggest that imidazo derivatives can inhibit key enzymes involved in nucleic acid metabolism.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antiviral Screening
In a study evaluating a series of imidazo derivatives for antiviral activity against Influenza B virus:
- Findings : The compound exhibited moderate antiviral activity with an IC50 value indicating effective concentration required for inhibition.
- : Suggests potential as a lead compound for further antiviral drug development.
Study 2: Antitumor Efficacy
A separate investigation into the antitumor effects of related compounds revealed:
- Cell Lines Tested : Breast (MCF-7), Colon (HCT116), and Lung (A549) cancer cell lines.
- Results : Some derivatives showed significant cytotoxicity with IC50 values ranging from low micromolar to high nanomolar concentrations.
- Mechanism : Proposed mechanism includes induction of apoptosis through mitochondrial pathways.
Table 1: Biological Activity Summary
Q & A
Basic: What synthetic routes are available for 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine, and how do reaction conditions influence isomer formation?
The compound is synthesized via two primary methods:
- Trimethylsilyl Derivative Route : Reacting the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide yields four nucleosides (α/β-anomers of 1- and 3-isomers). The isomer ratio (3.9:2.7:1.5:1) depends on steric and electronic factors during glycosylation .
- Fusion Reaction : Heating 4,6-dichloroimidazo[4,5-c]pyridine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under fusion conditions selectively produces the 1-β-isomer in high yield. This method avoids competing anomerization due to the absence of a Lewis acid catalyst .
Key Variables : Temperature, protecting groups (benzoyl vs. acetyl), and solvent polarity critically influence regioselectivity and anomer ratios.
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?
- UV-Vis Spectroscopy : Used to compare ribosylation patterns (e.g., 1-ribosylated vs. methyl-substituted analogs). However, UV data alone cannot definitively assign the ribosylation site, necessitating complementary methods .
- NMR (1H/13C) : Essential for distinguishing α/β-anomers and verifying glycosidic bond formation. For example, coupling constants (J1',2') differentiate β-anomers (J = 5–7 Hz) from α-anomers (J = 1–3 Hz) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar pyrimidine derivatives (e.g., dihedral angles between fused rings) .
Advanced: How can researchers optimize reaction conditions to favor specific isomers or anomers during synthesis?
- Protecting Group Strategy : Benzoyl groups (bulky, electron-withdrawing) stabilize intermediates in SN1-like mechanisms, promoting α-anomer formation. Acetyl groups favor β-anomers via SN2 pathways .
- Catalyst Selection : Lewis acids (e.g., SnCl4) may enhance regioselectivity but risk side reactions. Fusion methods without catalysts improve 1-β-isomer purity .
- Temperature Control : Lower temperatures (<100°C) reduce anomerization, while higher temperatures (>120°C) in fusion reactions drive thermodynamic control toward the 1-β product .
Advanced: How should contradictory reports on isomer ratios or spectral assignments be addressed?
Contradictions often arise from differing reaction setups or characterization limitations:
- Systematic Replication : Reproduce reported conditions (e.g., ribosylation solvents, catalysts) to isolate variables affecting isomer ratios .
- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals in complex mixtures. For example, NOE correlations can confirm ribose orientation relative to the heterocycle .
- Cross-Validation : Compare data with structurally analogous compounds. The failure of the "methyl rule" for UV assignments in related triazolopyridines underscores the need for multi-method validation .
Advanced: What functionalization strategies enable the synthesis of bioactive derivatives (e.g., nucleoside analogs)?
- Nucleophilic Substitution : Replace the 4-chloro group with amines (e.g., NH3) or thiols (e.g., MeSH) to generate 4-amino or 4-methylthio derivatives. These mimic natural nucleosides and exhibit antimetabolite activity .
- Rearrangement Reactions : Thiation of protected intermediates can trigger ring rearrangements (e.g., triazole-to-thiadiazole), yielding novel scaffolds like 4-(β-D-ribofuranosyl)amino-1,2,3-thiadiazolo[5,4-b]pyridine .
- Deprotection Protocols : Controlled hydrolysis (e.g., NH3/MeOH) removes acetyl groups while preserving glycosidic bonds, critical for generating water-soluble analogs .
Advanced: How can mechanistic studies clarify the regioselectivity of ribosylation in imidazo[4,5-c]pyridine systems?
- Computational Modeling : DFT calculations can predict transition-state energies for ribose attachment at N1 vs. N3, explaining observed isomer ratios .
- Isotopic Labeling : Use 13C-labeled ribose to track glycosylation pathways via NMR. For example, kinetic isotope effects may reveal rate-determining steps .
- Kinetic Profiling : Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature) to distinguish kinetic vs. thermodynamic control .
Basic: What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?
- Anomer Separation : Chromatographic resolution of α/β mixtures is labor-intensive. Optimize protecting groups to minimize byproducts .
- Stability Issues : The acetyl-protected ribose is hygroscopic; use anhydrous conditions during storage.
- Yield Optimization : Fusion reactions provide higher 1-β yields (>70%) compared to silyl methods (~50%) but require precise temperature control .
Advanced: How can researchers design experiments to evaluate the biochemical activity of this compound?
- Enzyme Assays : Test inhibition of purine-processing enzymes (e.g., adenosine deaminase) using UV/fluorescence-based assays. Compare activity to 3-deazaadenosine derivatives .
- Cellular Uptake Studies : Radiolabel the ribose moiety (e.g., 3H) to quantify transport kinetics in cell lines .
- Structural Biology : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions and guide SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
